molecular formula C6H2Cl3I B050289 1,2,4-Trichloro-5-iodobenzene CAS No. 7145-82-6

1,2,4-Trichloro-5-iodobenzene

Cat. No.: B050289
CAS No.: 7145-82-6
M. Wt: 307.3 g/mol
InChI Key: KKXMBRLCXIPURK-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-iodobenzene is an aromatic compound with the molecular formula C₆H₂Cl₃I. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by an iodine atom. This compound is known for its use as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,2,4-trichlorobenzene. This reaction typically requires the presence of an oxidizing agent such as nitric acid or a catalyst like copper(II) chloride to facilitate the substitution of a hydrogen atom with an iodine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4-Trichloro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-iodobenzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The presence of electron-withdrawing chlorine atoms and the iodine atom makes the benzene ring highly reactive towards nucleophiles and catalysts. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trichloro-5-iodobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in coupling reactions compared to its bromine and fluorine analogs. This makes it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

1,2,4-trichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXMBRLCXIPURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291350
Record name 1,2,4-Trichloro-5-iodobenzene
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-82-6
Record name 1,2,4-Trichloro-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7145-82-6
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Record name NSC 74997
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Record name 7145-82-6
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Record name 1,2,4-Trichloro-5-iodobenzene
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Record name Benzene, 1,2,4-trichloro-5-iodo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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